![molecular formula C19H15NO3S B2484039 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one CAS No. 136506-95-1](/img/structure/B2484039.png)
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one
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Description
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one, also known as BHC, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BHC belongs to the class of flavonoids, which are natural compounds found in plants that have been shown to possess a wide range of biological activities.
Scientific Research Applications
Antibacterial Activity
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one has been explored as a potential antibacterial agent . Researchers have screened this compound against both Gram-positive and Gram-negative bacteria. Its profound antimicrobial activity suggests promise for combating bacterial infections.
Antitumor Potential
The quinazoline-4(3H)-one ring system, to which this compound belongs, has been associated with diverse pharmacodynamic effects. Quinazoline derivatives exhibit antitumor properties, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, including breast, ovarian, colon, and prostate. Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), are potent lipophilic DHFR inhibitors with remarkable anticancer activity .
Antitubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their inhibitory concentrations against Mycobacterium tuberculosis. Comparisons with standard reference drugs highlight their potential in tuberculosis treatment .
Green Chemistry Synthesis
Researchers have explored green chemistry approaches for synthesizing benzothiazole compounds. These methods involve condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials has been investigated .
Sedative and Analgesic Properties
Historically, quinazoline derivatives have demonstrated sedative and analgesic effects. While more research is needed specifically for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one, its structural similarity to other quinazolines suggests potential in these therapeutic areas .
Anti-inflammatory and Antifungal Activities
The quinazoline scaffold has also been associated with anti-inflammatory and antifungal properties. Although specific data for this compound are limited, its structural features align with the broader pharmacological profile of quinazoline derivatives .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-5-11-8-12-16(9-15(11)21)23-10-13(18(12)22)19-20-14-6-3-4-7-17(14)24-19/h3-4,6-10,21H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUODZRDJDWJEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one |
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